molecular formula C14H13Cl2N3O B6440429 1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole CAS No. 2549044-63-3

1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole

Cat. No.: B6440429
CAS No.: 2549044-63-3
M. Wt: 310.2 g/mol
InChI Key: OURNFQFEQCCBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of 1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization with the imidazole moiety. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The 2,4-dichlorobenzoyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the azetidine ring and the 2,4-dichlorobenzoyl group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(imidazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c15-11-1-2-12(13(16)5-11)14(20)19-7-10(8-19)6-18-4-3-17-9-18/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURNFQFEQCCBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.